molecular formula C13H10F3NO4 B14180572 2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate CAS No. 847560-97-8

2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate

Cat. No.: B14180572
CAS No.: 847560-97-8
M. Wt: 301.22 g/mol
InChI Key: IXIHGOUPZDLDHW-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The final step involves acetylation to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-1-phenylpyrrolidin-3-yl acetate
  • 2,5-Dioxo-1-(2-methylphenyl)pyrrolidin-3-yl acetate
  • 2,5-Dioxo-1-(2-chlorophenyl)pyrrolidin-3-yl acetate

Uniqueness

2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable scaffold for designing new molecules with improved properties.

Properties

CAS No.

847560-97-8

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl] acetate

InChI

InChI=1S/C13H10F3NO4/c1-7(18)21-10-6-11(19)17(12(10)20)9-5-3-2-4-8(9)13(14,15)16/h2-5,10H,6H2,1H3

InChI Key

IXIHGOUPZDLDHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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